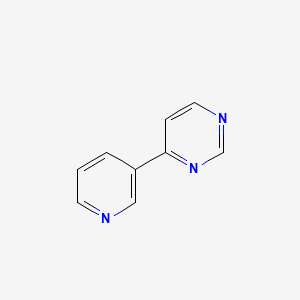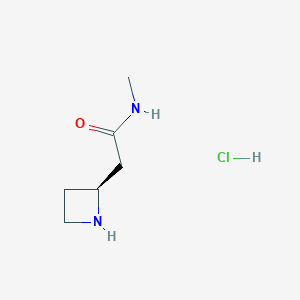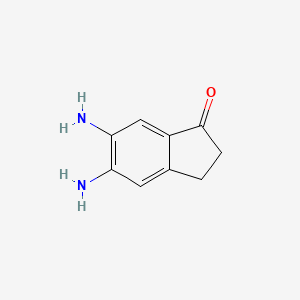![molecular formula C8H9N3O B11918281 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1956324-85-8](/img/structure/B11918281.png)
5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Méthoxy-3-méthyl-1H-pyrazolo[3,4-c]pyridine est un composé hétérocyclique de formule moléculaire C7H7N3O. Elle fait partie de la famille des pyrazolopyridines, connue pour ses diverses activités biologiques et ses applications en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Méthoxy-3-méthyl-1H-pyrazolo[3,4-c]pyridine implique généralement la réaction du 5-amino-3-méthyl-1H-pyrazole avec divers réactifs. Une méthode courante comprend l'utilisation du diéthyl éthoxy méthylènemalonate, qui réagit avec le 5-amino-3-méthyl-1H-pyrazole pour former le composé souhaité . Les conditions réactionnelles impliquent souvent un chauffage et l'utilisation de solvants tels que le méthanol ou l'éthanol.
Méthodes de production industrielle
L'approche générale consisterait à mettre à l'échelle les méthodes de synthèse en laboratoire, à optimiser les conditions réactionnelles pour obtenir des rendements plus élevés et à garantir la pureté du produit final par le biais de diverses techniques de purification telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La 5-Méthoxy-3-méthyl-1H-pyrazolo[3,4-c]pyridine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Elle peut subir des réactions de substitution nucléophile, en particulier au niveau des atomes d'azote du cycle pyrazole.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle pyrazole.
Réduction : Formes réduites du composé avec des groupes fonctionnels modifiés.
Substitution : Dérivés halogénés, tels que la 3-bromo-5-méthoxy-1H-pyrazolo[3,4-c]pyridine.
Applications De Recherche Scientifique
La 5-Méthoxy-3-méthyl-1H-pyrazolo[3,4-c]pyridine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudiée pour son potentiel en tant que molécule biologiquement active dans divers tests biologiques.
Médecine : Explorée pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Utilisée dans le développement de nouveaux matériaux aux propriétés chimiques spécifiques
Mécanisme d'action
Le mécanisme d'action de la 5-Méthoxy-3-méthyl-1H-pyrazolo[3,4-c]pyridine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Elle est connue pour inhiber certaines enzymes, notamment les kinases dépendantes des cyclines (CDK), qui jouent un rôle crucial dans la régulation du cycle cellulaire . Le composé se lie au site actif de ces enzymes, bloquant leur activité et affectant ainsi les processus cellulaires.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain enzymes, including cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of these enzymes, blocking their activity and thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Méthyl-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-5-méthoxy-1H-pyrazolo[3,4-c]pyridine
- 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
Unicité
La 5-Méthoxy-3-méthyl-1H-pyrazolo[3,4-c]pyridine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe méthoxy en position 5 et du groupe méthyle en position 3 améliore sa capacité à interagir avec les cibles biologiques, ce qui en fait un composé précieux dans la découverte et le développement de médicaments .
Propriétés
Numéro CAS |
1956324-85-8 |
|---|---|
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5-methoxy-3-methyl-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-5-6-3-8(12-2)9-4-7(6)11-10-5/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
NSYXENFDDWKJSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(N=CC2=NN1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)




![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)



![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)

